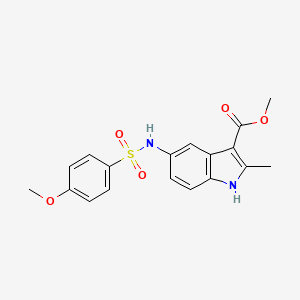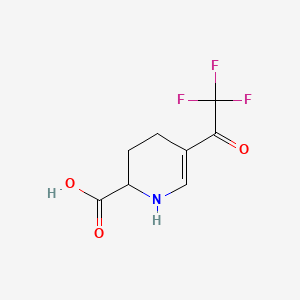![molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2](/img/structure/B6605511.png)
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DIPI) is an organic compound with a unique chemical structure. It is an important chemical building block for many synthetic products, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and reactivity make it an attractive target for many different research applications.
Métodos De Síntesis
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Knoevenagel reaction. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine oxide and a base to produce an alcohol. The Ugi reaction involves the reaction of an aldehyde or ketone with an isocyanide, an amine, and a carboxylic acid to produce an amide. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an amine and a carbonyl compound to produce an amide. All of these reactions can be used to synthesize 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone.
Aplicaciones Científicas De Investigación
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including its use as a fluorescent probe for the detection of protein-protein interactions, its use as a fluorescent marker for the detection of DNA-protein interactions, and its use as a fluorescent tag for the imaging of live cells. It has also been used as a fluorescent substrate for the detection of enzymes, and as a fluorescent substrate for the detection of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not well understood. However, it is believed that its unique structure and reactivity allow it to interact with proteins and DNA, resulting in the formation of fluorescent complexes. These complexes can then be detected using fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone are not yet well understood. However, it has been shown to interact with proteins and DNA and can be used to detect changes in the structure and function of proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments include its low toxicity, its low cost, and its ability to interact with proteins and DNA. The main limitation of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments is its relatively low fluorescence intensity.
Direcciones Futuras
There are several potential future directions for the use of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in research. These include the development of new fluorescent probes for the detection of protein-protein interactions, the development of new fluorescent tags for the imaging of live cells, and the development of new fluorescent substrates for the detection of enzymes and enzyme-catalyzed reactions. Additionally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to study the structure and function of proteins and DNA, and to develop new drugs. Finally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to develop new fluorescent dyes for use in medical diagnostics.
Propiedades
IUPAC Name |
2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSHVDIHWEBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)






![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)


